molecular formula C11H13N3 B11800575 1-(4-Ethylphenyl)-1H-pyrazol-4-amine

1-(4-Ethylphenyl)-1H-pyrazol-4-amine

Cat. No.: B11800575
M. Wt: 187.24 g/mol
InChI Key: LASCSLJVGDNWHX-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 4-ethylphenyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules. Its structure balances electronic and steric properties, making it valuable for optimizing drug candidates.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(4-ethylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h3-8H,2,12H2,1H3

InChI Key

LASCSLJVGDNWHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1H-pyrazol-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid.

Industrial Production Methods: Industrial production of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the ethyl group on the phenyl ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis
1-(4-Ethylphenyl)-1H-pyrazol-4-amine is frequently utilized as a precursor in the synthesis of more complex organic molecules. It can be involved in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield derivatives that may possess enhanced biological activities.
  • Reduction : Reduction reactions can generate reduced forms of the pyrazole, which may have different properties and applications.
  • Substitution Reactions : Electrophilic aromatic substitutions allow for the introduction of various functional groups onto the phenyl ring, expanding its utility in synthetic chemistry.

Biological Research Applications

Antimicrobial and Anticancer Properties
Recent studies have investigated the biological activities of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine, highlighting its potential as an antimicrobial and anticancer agent. For instance:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting that it may serve as a lead compound for novel anticancer drugs .

Medicinal Chemistry Applications

Pharmaceutical Development
1-(4-Ethylphenyl)-1H-pyrazol-4-amine is being researched for its potential as a pharmaceutical agent. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways:

  • Anti-inflammatory Effects : The compound may inhibit certain enzymes related to inflammation, leading to therapeutic effects in inflammatory diseases.
  • Lead Compound for Drug Development : Due to its promising biological activities, it is being considered in the design of new pharmaceuticals targeting various diseases, including cancer and infections .

Industrial Applications

Dyes and Agrochemicals
In addition to its applications in research and medicine, 1-(4-Ethylphenyl)-1H-pyrazol-4-amine is also utilized in industrial settings:

  • Synthesis of Dyes : The compound serves as an intermediate in the production of various dyes used in textiles and other industries.
  • Agrochemical Development : Its derivatives are being explored for use in agrochemicals, potentially improving crop protection strategies against pests and diseases .

Data Tables

Application AreaSpecific Use CasesNotes
Chemical SynthesisBuilding block for complex organic moleculesInvolves oxidation, reduction, and substitution reactions
Biological ResearchAntimicrobial and anticancer propertiesEffective against pathogens and cancer cell lines
Medicinal ChemistryPotential anti-inflammatory drug developmentTargets enzymes involved in inflammation
Industrial ApplicationsProduction of dyes and agrochemicalsExpands utility beyond laboratory research

Case Study 1: Antimicrobial Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial efficacy of synthesized derivatives of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that 1-(4-Ethylphenyl)-1H-pyrazol-4-amine derivatives inhibited cell proliferation significantly. The findings suggest that these compounds could be developed into effective anticancer therapies targeting specific signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

4-Methylphenyl vs. 4-Ethylphenyl Substitution

  • 4-(4-Methylphenyl)-1H-pyrazol-5-amine (CAS 40545-63-9, ) replaces the ethyl group with a methyl group. The ethyl group in the target compound increases lipophilicity (logP ~2.5 vs. Steric bulk from the ethyl group may also improve binding pocket interactions in targets like TNF-α .
  • In SAR studies (), replacing the 4-methyl group with 4-ethyl (compound 40h ) maintained TNF-α inhibitory activity, suggesting ethyl’s steric tolerance in certain biological contexts .

Electron-Withdrawing Groups: 4-Trifluoromethylphenyl

  • 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9, ) introduces a strong electron-withdrawing CF₃ group. The ethyl group, being electron-donating, may favor interactions with hydrophobic pockets over polar regions .

Pyrazole Ring Modifications

Substituents on the Pyrazole Ring

  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7, ) places the ethyl group directly on the pyrazole nitrogen.

Heteroaromatic Replacements

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () replaces the phenyl ring with pyridin-3-yl. The pyridine nitrogen introduces hydrogen-bonding capability, which the ethylphenyl group lacks. This substitution could enhance solubility but reduce lipophilicity .

TNF-α Inhibition

  • The target compound’s 4-ethylphenyl group contributes to TNF-α inhibition in analogues (). Replacing this group with bulkier substituents (e.g., 4-trifluoromethyl) or polar groups (e.g., pyridinyl) reduces activity, highlighting the importance of balanced hydrophobicity and steric fit .

GLUT1 Inhibition

  • In compound 52 (), the ethylphenyl-pyrazole amine acts as a core scaffold for GLUT1 inhibitors. Compared to methyl-substituted analogues, the ethyl group may improve target engagement by filling hydrophobic subpockets .

Physicochemical Data

Property 1-(4-Ethylphenyl)-1H-pyrazol-4-amine 4-(4-Methylphenyl)-1H-pyrazol-5-amine 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine
Molecular Weight 201.25 g/mol 187.23 g/mol 239.19 g/mol
logP (Predicted) ~2.5 ~2.0 ~3.0
Key Applications GLUT1/TNF-α inhibitors Intermediate Electron-deficient scaffolds
References

Biological Activity

1-(4-Ethylphenyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to 1-(4-Ethylphenyl)-1H-pyrazol-4-amine have demonstrated significant antiproliferative effects against a range of cancer cell lines. In particular, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound exhibited a Ki value of 0.005 µM against CDK2 and showed sub-micromolar antiproliferative activity across multiple cancer cell lines (GI50 = 0.127–0.560 μM) .

Anti-inflammatory Activity

Pyrazole derivatives have been investigated for their anti-inflammatory properties. Some studies indicate that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammatory responses. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine and its derivatives have also been studied. Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their effectiveness. For instance, some related pyrazole compounds demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains .

The mechanisms underlying the biological activities of 1-(4-Ethylphenyl)-1H-pyrazol-4-amine are multifaceted:

  • CDK Inhibition : By inhibiting CDKs, these compounds can effectively disrupt the cell cycle, leading to apoptosis in cancer cells.
  • Cytokine Modulation : The anti-inflammatory effects are likely mediated through the modulation of cytokine production and signaling pathways.
  • Antimicrobial Action : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies provide insights into the biological efficacy of pyrazole derivatives:

  • Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their ability to induce apoptosis in ovarian cancer cells through CDK inhibition, demonstrating significant reductions in cell viability and alterations in cell cycle progression .
  • Anti-inflammatory Effects : Research involving animal models showed that pyrazole derivatives significantly reduced inflammation markers in conditions such as arthritis, further supporting their therapeutic potential .
  • Antimicrobial Testing : A comparative study assessed various pyrazole compounds against standard antibiotics and found that certain derivatives exhibited superior antimicrobial activity against resistant strains .

Data Tables

Biological ActivityCompoundIC50/GI50 ValuesReference
CDK2 InhibitionRelated Pyrazole DerivativeKi = 0.005 µM
Anti-inflammatoryVarious PyrazolesUp to 85% TNF-α Inhibition
AntimicrobialRelated Pyrazole DerivativeMIC = 0.0039 - 0.025 mg/mL

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